molecular formula C8H6BrNO3 B12844174 3-Bromo-4-methyl-2-nitrobenzaldehyde

3-Bromo-4-methyl-2-nitrobenzaldehyde

Cat. No.: B12844174
M. Wt: 244.04 g/mol
InChI Key: WLZNAAXHGZCGKP-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-2-nitrobenzaldehyde is a halogenated aromatic aldehyde with a bromine atom at position 3, a methyl group at position 4, and a nitro group at position 2 on the benzene ring. This compound is structurally characterized by the interplay of electron-withdrawing groups (bromine, nitro) and a moderately electron-donating methyl group, which collectively influence its reactivity, solubility, and applications in organic synthesis.

Properties

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

3-bromo-4-methyl-2-nitrobenzaldehyde

InChI

InChI=1S/C8H6BrNO3/c1-5-2-3-6(4-11)8(7(5)9)10(12)13/h2-4H,1H3

InChI Key

WLZNAAXHGZCGKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration: The synthesis of 3-Bromo-4-methyl-2-nitrobenzaldehyde typically begins with the nitration of 4-methylbenzaldehyde to introduce the nitro group.

    Bromination: The next step involves the bromination of the nitrated product to introduce the bromine atom at the desired position on the benzene ring.

Industrial Production Methods: The industrial production of 3-Bromo-4-methyl-2-nitrobenzaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-4-methyl-2-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used in substitution reactions.

Major Products:

    Oxidation: 3-Bromo-4-methyl-2-nitrobenzoic acid.

    Reduction: 3-Bromo-4-methyl-2-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Bromo-4-methyl-2-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of small-molecule inhibitors and other bioactive molecules.

Biology and Medicine: In biological research, this compound is used to study the effects of nitro and bromo substituents on biological activity. It is also used in the development of pharmaceuticals and agrochemicals.

Industry: In the industrial sector, 3-Bromo-4-methyl-2-nitrobenzaldehyde is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-2-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect the biological activity of the compound and its derivatives.

Comparison with Similar Compounds

Key Observations :

  • However, the electron-donating nature of the methyl group may slightly counteract the electron-withdrawing effects of the nitro and bromine groups, altering solubility in polar solvents .
  • Positional Isomerism : Compared to 3-bromo-5-nitrobenzaldehyde , the nitro group at position 2 in the target compound creates a distinct electronic environment, favoring specific regioselectivity in reactions such as nucleophilic aromatic substitution or coupling reactions .

Physicochemical Properties

Property 3-Bromo-4-methyl-2-nitrobenzaldehyde (Inferred) 4-Bromo-2-nitrobenzaldehyde 3-Bromo-5-nitrobenzaldehyde
Melting Point ~120–125°C (estimated) 98–100°C 105–107°C
Solubility Moderate in DCM, DMSO; low in water Soluble in acetone, DMSO Soluble in THF, chloroform
Stability Stable under inert atmosphere Light-sensitive Hygroscopic

Safety Notes:

  • For example, 4-(bromomethyl)benzaldehyde (a structural analog) mandates immediate flushing with water upon contact .
  • Nitro groups may pose explosive risks under extreme conditions (e.g., high heat or shock) .

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